bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid
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Description
Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid is a useful research compound. Its molecular formula is C16H26N8O6S and its molecular weight is 458.49. The purity is usually 95%.
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Biological Activity
Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of guanidine moieties, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) can be illustrated as follows:
This structure features two guanidine groups linked to 2-methoxypyridine moieties, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Guanidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with guanidine functionalities often exhibit broad-spectrum antibacterial and antifungal activities. For instance, guanidine-containing polyhydroxyl macrolides have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Compound | Activity Type | Target Pathogen | MIC (μg/mL) |
---|---|---|---|
Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) | Antibacterial | MRSA | TBD |
Guanidinomethyl biaryl compounds | Antibacterial | Various bacteria | Significant |
2. Anticancer Activity
Studies on guanidine derivatives have revealed promising anticancer properties. For example, certain guanidine compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents. The mechanism often involves the disruption of cellular processes and induction of apoptosis in tumor cells .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) | PC-3 Prostate Cancer | TBD |
Guanidine derivatives | Various lines (e.g., MDA-MB-435) | Varies |
3. Anti-inflammatory Activity
Guanidine derivatives are also being explored for their anti-inflammatory properties. The ability to modulate nitric oxide pathways has been noted in some studies, which may contribute to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies highlight the biological activities of guanidine-containing compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various guanidine compounds against clinical isolates of MRSA. The results demonstrated that certain derivatives exhibited low MIC values, indicating strong antibacterial activity.
Case Study 2: Anticancer Properties
In vitro studies on bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) showed inhibition of cell proliferation in several cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction.
Structure-Activity Relationship (SAR)
The biological activity of bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) is heavily influenced by its structural components:
- Guanidine Moiety : Essential for antimicrobial and anticancer activities.
- Pyridine Ring : Enhances solubility and may interact with biological targets.
- Sulfuric Acid Component : Potentially increases bioavailability and stability.
Properties
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N4O.H2O4S/c2*1-13-7-4-6(2-3-11-7)5-12-8(9)10;1-5(2,3)4/h2*2-4H,5H2,1H3,(H4,9,10,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKQMMAKGVMAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN=C(N)N.COC1=NC=CC(=C1)CN=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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